Ethyl 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

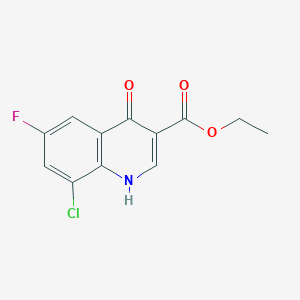

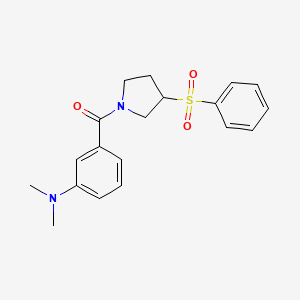

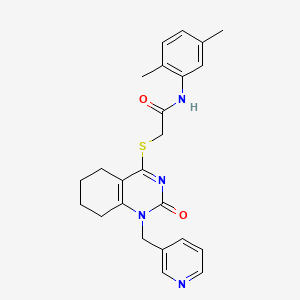

Ethyl 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate is a chemical compound with the linear formula C12H9ClFNO3 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of Ethyl 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate can be represented by the SMILES stringOC1=C (C=C2F)C (C=C2)=NC=C1C (OCC)=O . The InChI code for this compound is 1S/C12H10FNO3/c1-2-17-12 (16)9-6-14-10-4-3-7 (13)5-8 (10)11 (9)15/h3-6H,2H2,1H3, (H,14,15) .

Aplicaciones Científicas De Investigación

Antibacterial Applications

Quinoline derivatives, including Ethyl 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate, have been found to exhibit high levels of antibacterial activity . They inhibit bacterial DNA-gyrase, which affects bacteria reproduction, leading to rapid bacterial death .

Antimalarial Applications

Quinoline derivatives are known for their antimalarial properties . They have been used extensively in the treatment of malaria, a disease caused by parasites that enter the body through the bite of a mosquito .

Antimicrobial Applications

Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .

Anticancer Applications

Quinoline derivatives have shown potential in the field of anticancer research . They have been found to exhibit anticancer activity, making them a subject of interest in the development of new cancer therapies .

Antidepressant and Anticonvulsant Applications

Quinoline derivatives have been found to exhibit antidepressant and anticonvulsant activities . This makes them potential candidates for the development of new drugs for the treatment of neurological disorders .

Anti-inflammatory Applications

Quinoline derivatives are also known for their anti-inflammatory effects . They can be used in the treatment of various inflammatory diseases .

Antiviral Applications

Quinoline derivatives have shown antiviral properties . They have potential for the development of new antiviral drugs .

Antihypertensive Applications

Quinoline derivatives have been found to exhibit antihypertensive effects . They can be used in the treatment of high blood pressure .

Safety and Hazards

Sigma-Aldrich provides Ethyl 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate as part of a collection of unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Propiedades

IUPAC Name |

ethyl 8-chloro-6-fluoro-4-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(14)4-9(10)13/h3-5H,2H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIPKHCGIJWJSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2859395.png)

![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid](/img/structure/B2859398.png)

![1-[3-(1H-pyrrol-1-yl)propyl]-1H-imidazole](/img/structure/B2859400.png)

![3-Benzyl-2-benzylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2859406.png)

![5-Amino-1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B2859411.png)